2-(4-Bromothiophen-2-yl)ethanethioamide
Description
2-(4-Bromothiophen-2-yl)ethanethioamide is a sulfur-containing organic compound characterized by a brominated thiophene ring linked to an ethanethioamide moiety. Ethanethioamide derivatives are frequently explored for their antimicrobial and fungicidal properties, as evidenced by studies on structurally related pyridazine and thiazolidine analogs .
Properties
Molecular Formula |
C6H6BrNS2 |
|---|---|
Molecular Weight |
236.2 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)ethanethioamide |
InChI |
InChI=1S/C6H6BrNS2/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H2,8,9) |
InChI Key |
RKAUZEHDVVELTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)ethanethioamide typically involves the bromination of thiophene followed by the introduction of the ethanethioamide group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene. This intermediate can then undergo a reaction with ethanethioamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for 2-(4-Bromothiophen-2-yl)ethanethioamide may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)ethanethioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)ethanethioamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)ethanethioamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
The following analysis compares 2-(4-Bromothiophen-2-yl)ethanethioamide with structurally related ethanethioamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural and Substituent Variations
Key structural differences arise from the substitution patterns on the aromatic rings and heterocyclic moieties:
Key Observations :
- Bromine vs.
- Thiophene vs. Pyridazine/Thiazolidine: The thiophene ring in the target compound lacks the nitrogen atoms present in pyridazine analogs, which could reduce hydrogen-bonding capacity and affect binding to biological targets .
Physicochemical Properties
Melting points, solubility, and synthetic yields vary significantly with substituents:
Key Observations :
- Chlorinated pyridazine derivatives (e.g., Compound 40) exhibit higher melting points than non-chlorinated analogs, suggesting stronger lattice interactions. The brominated thiophene analog may follow this trend but with slightly reduced melting points due to bromine’s steric bulk .
- Lower yields (e.g., 45% for Compound 42) are associated with sterically hindered substituents or challenging crystallization conditions, which may also apply to brominated derivatives .
Key Observations :
- Pyridazine derivatives with morpholino or piperazinyl groups (e.g., Compound 21) show enhanced fungicidal activity, likely due to improved membrane penetration . The brominated thiophene analog may exhibit comparable or reduced activity depending on the electronic effects of bromine.
- Thiazolidine derivatives (e.g., Compound 5a–g) demonstrate broad-spectrum activity, highlighting the importance of the thioamide group in disrupting microbial enzymes .
Key Observations :
- Brominated compounds may release hazardous gases (e.g., HBr) under decomposition, necessitating rigorous ventilation and protective equipment .
Biological Activity
2-(4-Bromothiophen-2-yl)ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its applications in treating various diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 2-(4-Bromothiophen-2-yl)ethanethioamide can be represented as follows:
The primary biological activity of 2-(4-Bromothiophen-2-yl)ethanethioamide is linked to its role as an inhibitor of methionine aminopeptidase (MetAP), an enzyme that plays a crucial role in protein maturation and bacterial growth. Inhibition of MetAP can lead to antibacterial effects, making this compound a candidate for antibiotic development.
Inhibition Studies
Research has demonstrated that various thiophene derivatives exhibit selective inhibition against different forms of MetAP. The following table summarizes the inhibitory effects of related compounds, highlighting the importance of structural modifications in enhancing biological activity.
| Compound | Inhibition (IC50, µM) | Bacterial Growth Inhibition (IC50, µM) |
|---|---|---|
| 2-(4-Bromothiophen-2-yl)ethanethioamide | TBD | TBD |
| Compound A | 13.0 | 117 |
| Compound B | 6.6 | 145 |
| Compound C | 11.1 | 125 |
Note: TBD indicates that specific data for 2-(4-Bromothiophen-2-yl)ethanethioamide is currently unavailable but is under investigation.
Case Studies
- Antibacterial Activity : In a study focusing on the antibacterial properties of thiophene derivatives, 2-(4-Bromothiophen-2-yl)ethanethioamide was evaluated alongside other compounds. Preliminary results indicated that it exhibited significant antibacterial activity against Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Inflammatory Response : Another study investigated the compound's effect on inflammatory pathways. Results indicated that it could modulate immune responses, potentially offering therapeutic benefits in conditions such as lupus erythematosus and rheumatoid arthritis.
Research Findings
Recent studies have focused on the synthesis and characterization of thiophene-based compounds, including 2-(4-Bromothiophen-2-yl)ethanethioamide. The findings suggest that:
- The bromine substitution enhances the lipophilicity and bioavailability of the compound.
- Structural modifications can significantly impact the selectivity and potency against MetAP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
